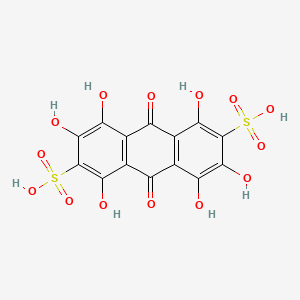

1,3,4,5,7,8-Hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

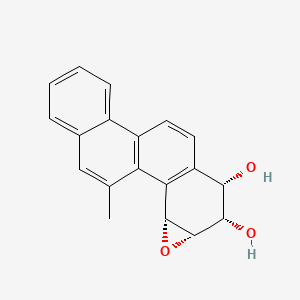

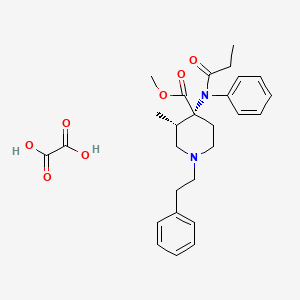

1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid is a hexahydroxyanthraquinone that is 1,3,4,5,7,8-hexahydroxy-9,10-anthraquinone carrying two additional sulfo groups at positions 2 and 6. The disodium salt is the biological stain 'alizarin cyanin BBS'. It has a role as a histological dye. It is an organosulfonic acid and a hexahydroxyanthraquinone. It is a conjugate acid of a 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonate.

Aplicaciones Científicas De Investigación

1. Synthesis Processes and Intermediates

- The compound is synthesized from α-tetralone and fuming sulfuric acid, leading to the formation of related polysulfonated compounds. This synthesis process involves isolation and detection of intermediates, highlighting the compound's role in chemical synthesis (Torre et al., 1995).

2. Formation of Metal–Organic Frameworks (MOFs)

- This compound participates in the formation of fluorescent nanoscale salts/MOFs, useful in live-cell imaging. Its sulfonates with six oxygen atoms coordinate with metal centers and form hydrogen bond interactions, critical for creating supramolecular architecture in salts/MOFs (Singh et al., 2018).

3. Reactivity with Nucleophilic Reagents

- Its derivatives exhibit notable reactivity towards nucleophilic reagents. For instance, the reaction of 1-amino-9, 10-dioxo-4-phenylamino-9,10-dihydroanthracene-2-sulfonic acid with cyanide in water leads to various compounds through nucleophilic substitution (Adam & Winkler, 1983).

4. Role in Organic Chemistry and Drug Design

- The compound is an important intermediate in the synthesis of organic materials and potential drugs. The presence of biogenic amine fragments in its derivatives indicates its utility in designing compounds with drug-like properties (Shupeniuk et al., 2021).

5. X-Ray Crystal Structure Analysis

- Its sodium derivatives have been analyzed using single-crystal X-ray diffraction, providing insights into molecular mechanics and the effects of sulfonate substitution. This is crucial for understanding its electrochemical and photochemical behavior (Gamag et al., 1993).

6. Electrochemical Properties

- This compound displays complex electrochemical behavior, especially in aqueous organic redox flow batteries. Its concentration-dependent dimerization impacts its charge storage capabilities, making it a significant material in battery technology (Carney et al., 2017).

7. Mediator for Electrochemical Reduction

- It acts as a mediator for the indirect electrochemical reduction of organic dyestuffs. Its reducing efficiency and interactions with various dyes highlight its potential in industrial applications like dyeing processes (Bechtold et al., 1999).

8. Biotransformation Studies

- The compound is involved in the biotransformation of dyes, such as Acid Blue 62, by enzymes like laccases. This process leads to the formation of less toxic products, demonstrating its role in environmental biotechnology (Pereira et al., 2009).

Propiedades

Fórmula molecular |

C14H8O14S2 |

|---|---|

Peso molecular |

464.3 g/mol |

Nombre IUPAC |

1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid |

InChI |

InChI=1S/C14H8O14S2/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18/h17-22H,(H,23,24,25)(H,26,27,28) |

Clave InChI |

PSJDSNYTNOHIER-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O |

SMILES canónico |

C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.